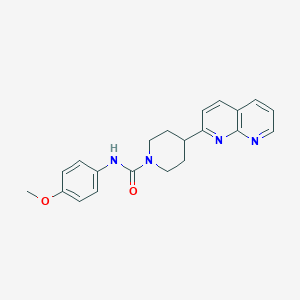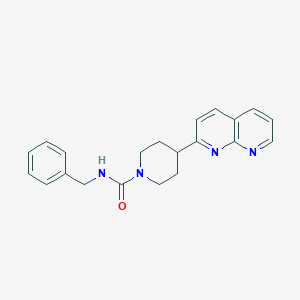![molecular formula C20H24N4O4S2 B6468585 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine CAS No. 2640955-41-3](/img/structure/B6468585.png)
4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is a structurally complex molecule featuring several functional groups such as a thiazole ring, an octahydropyrrolo[3,4-c]pyrrole core, a benzenesulfonyl group, and a morpholine moiety. These diverse functional groups offer a range of chemical reactivity and make it a subject of interest in various research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps due to the complexity of the molecule. Key steps generally include:
Formation of the thiazole ring through a condensation reaction of a suitable amine with a thioamide.
Construction of the octahydropyrrolo[3,4-c]pyrrole core via cyclization reactions, possibly utilizing amines and cyclic ketones under reductive amination conditions.
Introduction of the benzenesulfonyl group through sulfonylation reactions, using reagents like benzenesulfonyl chloride.
Attachment of the morpholine ring can be achieved through nucleophilic substitution reactions with appropriate leaving groups.
Industrial Production Methods
Industrial production methods typically involve optimizing each synthetic step for maximum yield and purity. Key considerations include the use of efficient catalysts, solvent selection, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur in the thiazole ring, forming sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to an alcohol, altering the molecule’s properties.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the nitrogen in the morpholine ring.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substituents can be introduced using reagents like alkyl halides or acyl chlorides under mild conditions.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products include the corresponding alcohols.
Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its multiple functional groups allow for various chemical modifications and derivatizations.
Biology
In biological research, the compound can be used to study enzyme interactions due to its sulfonyl and morpholine groups, which mimic natural substrates and inhibitors.
Medicine
The compound may have potential medicinal applications. Its structural features are common in drug design, where it can serve as a scaffold for developing new therapeutic agents.
Industry
Industrially, the compound can be used in the development of specialty chemicals, including agrochemicals and materials science applications.
Mécanisme D'action
The compound’s mechanism of action depends on its specific use. In biological systems, it may interact with enzyme active sites, mimicking natural substrates and thereby inhibiting or modifying enzyme activity. Molecular targets often include enzymes involved in metabolic pathways, with interactions involving hydrogen bonding, van der Waals forces, and covalent bonding.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine is unique due to its specific combination of functional groups, which endows it with a distinctive reactivity profile and potential for diverse applications.
Similar Compounds
Compounds with thiazole rings: Many compounds in this class are known for their biological activity.
Sulfonyl-containing compounds: These are widely used in medicinal chemistry for their ability to interact with various biological targets.
Morpholine derivatives: Morpholine is a common motif in pharmaceuticals, agrochemicals, and specialty chemicals.
This compound stands out due to its specific architecture, which combines multiple functional groups into a single molecule with unique properties and applications.
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c25-19(22-11-16-13-23(14-17(16)12-22)20-21-5-10-29-20)15-1-3-18(4-2-15)30(26,27)24-6-8-28-9-7-24/h1-5,10,16-17H,6-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDCMICLRSNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine](/img/structure/B6468507.png)
![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6468513.png)
![9-(2-methoxyethyl)-6-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468518.png)

![2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6468531.png)
![2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468541.png)
![6-ethyl-5-fluoro-2-{5-[2-(1-methyl-1H-indol-3-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468547.png)
![5-fluoro-6-methyl-2-{5-[3-(1H-pyrazol-1-yl)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468553.png)
![9-methyl-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468555.png)
![9-methyl-6-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468562.png)
![5-fluoro-6-methyl-2-(5-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6468574.png)

![6-ethyl-5-fluoro-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468597.png)
![4'-methyl-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6468613.png)
